molecular formula C22H16BrNO4 B6231449 3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid CAS No. 1536367-22-2

3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid

Cat. No. B6231449
CAS RN: 1536367-22-2
M. Wt: 438.3
InChI Key:
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Description

3-Bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid, or 3-Br-5-FMABA, is a synthetic compound commonly used in laboratory experiments and scientific research. It is a member of the benzoic acid family, and is derived from 9H-fluorene and methoxycarbonylamine. It is a versatile compound, with many potential applications in scientific research.

Scientific Research Applications

3-Br-5-FMABA has been used in a variety of scientific research applications. It has been used in studies of the structure and function of proteins, as a fluorescent probe for imaging, and as a potential drug candidate for the treatment of cancer. It has also been used in studies of protein-protein interactions, and as a tool for the study of protein-DNA interactions.

Mechanism of Action

The mechanism of action of 3-Br-5-FMABA is not well understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of proteins. This inhibition is believed to be due to the compound's ability to bind to the active site of the enzyme, thus preventing its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Br-5-FMABA are not well understood. However, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of proteins, and may also have an effect on the regulation of gene expression. In addition, it has been shown to affect the activity of certain receptors, such as the serotonin receptor.

Advantages and Limitations for Lab Experiments

The use of 3-Br-5-FMABA in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is easily synthesized in high yields. Additionally, it is a stable compound, and is not prone to decomposition. However, it is important to note that 3-Br-5-FMABA is a potent inhibitor of certain enzymes, and thus should be used with caution in laboratory experiments.

Future Directions

The potential future directions for 3-Br-5-FMABA are numerous. For example, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential use as a drug candidate for the treatment of cancer, or as a tool for the study of protein-DNA interactions. Finally, further research could be done to explore its potential applications in imaging and other areas of scientific research.

Synthesis Methods

The synthesis of 3-Br-5-FMABA begins with the reaction of 9H-fluorene and methoxycarbonylamine. This reaction is carried out in a solvent, such as acetonitrile, and yields the desired compound in high yield. The reaction is typically performed at a temperature of 80°C for a period of two hours. The product is then purified by recrystallization in a suitable solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-nitrobenzoic acid", "9H-fluorene", "methyl 4-bromobenzoate", "sodium hydride", "dimethylformamide", "triethylamine", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid using sodium hydride and dimethylformamide", "Step 2: Protection of the amine group in 3-aminobenzoic acid with methyl 4-bromobenzoate using triethylamine and acetic anhydride to form methyl 4-benzyloxycarbonylamino-3-bromobenzoate", "Step 3: Reduction of the nitro group in 9H-fluorene to form 9H-fluorene-9-methanol using sodium hydride and methanol", "Step 4: Activation of the carboxylic acid group in methyl 4-benzyloxycarbonylamino-3-bromobenzoate with N,N'-dicyclohexylcarbodiimide and N,N-dimethylformamide to form the corresponding active ester", "Step 5: Coupling of the active ester with 9H-fluorene-9-methanol to form methyl 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-bromobenzoate", "Step 6: Hydrolysis of the ester group in methyl 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-bromobenzoate using hydrochloric acid to form 3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid", "Step 7: Purification of the product using column chromatography with ethyl acetate and water as eluents" ] }

CAS RN

1536367-22-2

Product Name

3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid

Molecular Formula

C22H16BrNO4

Molecular Weight

438.3

Purity

95

Origin of Product

United States

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